REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][N:6]=[CH:5]2>CCO.[Pd]>[NH2:13][C:3]1[C:2]([CH3:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[N:6][NH:7][C:8]2=[O:12]
|
Name
|
|
Quantity
|
9.446 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C2C=NNC(C2=CC1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for 6 days under H2 (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged to a 2000 mL round bottom flask
|
Type
|
FILTRATION
|
Details
|
When complete, the reaction mixture was filtered through a small pad of celite
|
Type
|
WASH
|
Details
|
washing with excess EtOH
|
Type
|
CONCENTRATION
|
Details
|
The liquid was then concentrated under vacuum
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=NNC(C2=CC=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.99 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |